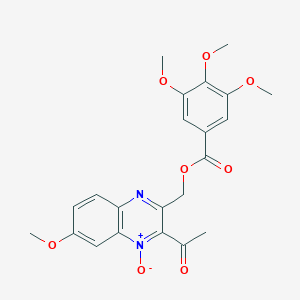
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of quinoxaline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the acetyl, methoxy, and oxido groups. The final step involves the esterification with 3,4,5-trimethoxybenzoic acid.
Preparation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Functional Groups: The acetyl and methoxy groups can be introduced through electrophilic substitution reactions using acetic anhydride and methanol, respectively. The oxido group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide.
Esterification: The final step involves the esterification of the quinoxaline derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield reduced quinoxaline derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. Its applications extend to the fields of electronics, photonics, and materials science.
作用機序
The mechanism of action of (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
類似化合物との比較
Similar Compounds
Quinoxaline N-oxides: These compounds share a similar core structure but differ in the functional groups attached to the quinoxaline ring.
Quinazolinones: These compounds have a similar fused ring system but differ in the nitrogen atom’s position and the functional groups attached.
Isoquinolines: These compounds have a similar aromatic ring system but differ in the position of the nitrogen atom and the functional groups attached.
Uniqueness
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
特性
CAS番号 |
849031-12-5 |
|---|---|
分子式 |
C22H22N2O8 |
分子量 |
442.4g/mol |
IUPAC名 |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H22N2O8/c1-12(25)20-16(23-15-7-6-14(28-2)10-17(15)24(20)27)11-32-22(26)13-8-18(29-3)21(31-5)19(9-13)30-4/h6-10H,11H2,1-5H3 |
InChIキー |
BICDAHZNMVORBN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[O-] |
正規SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-acetylphenyl)-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356384.png)
![2-amino-1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356385.png)
![2-amino-1-(2-fluorophenyl)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356386.png)
![2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356387.png)
![2-amino-1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356389.png)
![2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356391.png)
![1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B356395.png)
![2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356396.png)
![2-amino-N-(sec-butyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356398.png)
![2-amino-N-(sec-butyl)-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356399.png)
![2-amino-1-benzyl-N-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356401.png)
![Butan-2-yl 2-amino-1-(3,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356404.png)
![Butan-2-yl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356405.png)
![sec-butyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356407.png)
